P-gp inhibitor 22

Multidrug resistance reversal P-glycoprotein inhibition Cytotoxicity profiling

Standard P-gp inhibitors like verapamil or tariquidar introduce off-target effects or dual BCRP inhibition. P-gp inhibitor 22 (compound 4b) is a distinct oxygen-heterocyclic pyran analogue for specific MDR reversal. - MCF-7/ADR IC50: 5.0 ± 0.1 μM; Rho123 efflux IC50: 13.3 μM - Induces S-phase arrest & apoptosis in P-gp-overexpressing cells - Enhanced potency in SKOV-3 (IC50=0.7 μM) & HeLa (IC50=2.4 μM) - Predicted high oral bioavailability & BBB exclusion (in silico) Available for research use. Ships globally.

Molecular Formula C20H13ClN2O2
Molecular Weight 348.8 g/mol
Cat. No. B12365922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-gp inhibitor 22
Molecular FormulaC20H13ClN2O2
Molecular Weight348.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2C(=C(OC3=C2C4=C(C=CC(=C4)O)C=C3)N)C#N)Cl
InChIInChI=1S/C20H13ClN2O2/c21-16-4-2-1-3-13(16)18-15(10-22)20(23)25-17-8-6-11-5-7-12(24)9-14(11)19(17)18/h1-9,18,24H,23H2
InChIKeyRHXJDDFDDVSQTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-gp Inhibitor 22: Compound Overview


P-gp inhibitor 22 (CAS 1226674-74-3, compound 4b) is an oxygen-heterocyclic pyran analogue developed as a P-glycoprotein (P-gp) inhibitor for overcoming multidrug resistance (MDR) in cancer models [1]. The compound exhibits a molecular formula of C20H13ClN2O2 and a molecular weight of 348.78 g/mol, incorporating a 2-chlorophenyl substituent at the 1-position of the pyran scaffold . Functionally, P-gp inhibitor 22 effectively blocks P-gp-mediated drug efflux, induces S-phase cell cycle arrest, and promotes apoptosis in drug-resistant cell lines .

Workflow P-gp-mediated MDR reversal studies
Assay context S-phase cell cycle arrest investigation
Selection logic Pyran scaffold SAR; reported apoptosis pathway response

P-gp Inhibitor 22 vs. Verapamil & Tariquidar


P-gp inhibitors exhibit substantial heterogeneity in potency, target engagement kinetics, and off-target profiles that preclude generic substitution across experimental systems. Verapamil, a first-generation calcium channel blocker with P-gp inhibitory activity, demonstrates micromolar IC50 values and multiple off-target pharmacological effects that confound MDR-specific interpretations [1]. Tariquidar (XR9576), a third-generation inhibitor, achieves nanomolar Kd (5.1 nM) but exhibits dual P-gp/BCRP inhibition at higher concentrations and has been shown to be a BCRP substrate, limiting its specificity in certain model systems [2]. P-gp inhibitor 22 occupies a distinct chemical space with a pyran core scaffold structurally unrelated to either anthranilamide (tariquidar) or phenylalkylamine (verapamil) chemotypes, necessitating compound-specific validation rather than class-based interchangeability [3].

P-gp inhibitor 22 (target) Pyran-based oxygen-heterocyclic chemotype; S-phase arrest profile; reported selectivity against MCF-7/ADR.
Verapamil / Tariquidar (substitute) Verapamil: micromolar potency, multiple off-targets may confound MDR interpretation. Tariquidar: dual P-gp/BCRP inhibition, BCRP substrate may limit specificity.
SAR analog 4b 2-chloro substitution; S-phase accumulation and apoptosis pathway activation reported.
Analog 4c / 4a (substitute) 4c: G2/M arrest, different cell-cycle mechanism; 4a: lower cytotoxicity and efflux inhibition. Class-based interchange may require validation.

P-gp Inhibitor 22: Head-to-Head Evidence


Superior MCF-7/ADR Cytotoxicity vs. Analogs 4a, 4c

P-gp inhibitor 22 (compound 4b) demonstrates significantly lower IC50 in MCF-7/ADR P-gp-overexpressing resistant cells compared to its direct structural analogs 4a and 4c. In standardized cytotoxicity assays, compound 4b achieved an IC50 of 5.0 ± 0.1 μM, representing 47% greater potency than 4a (IC50 = 9.5 ± 0.3 μM) and 53% greater potency than 4c (IC50 = 10.7 ± 0.3 μM) [1]. This structure-activity differentiation is attributable to the 2-chloro substitution pattern on the phenyl ring at the pyran 1-position [2].

Cytotoxicity vs. analogs
Head-to-head
IC50 5.0 ± 0.1 μM (4b) vs 9.5 μM (4a), 10.7 μM (4c)
Reported ranking within analog series; supports SAR selection.
MCF-7/ADR, 24 h cell viability assay.
Multidrug resistance reversal P-glycoprotein inhibition Cytotoxicity profiling

P-gp Efflux Inhibition (Rho123) vs. Verapamil

In the rhodamine 123 (Rho123) accumulation assay, which directly measures P-gp efflux pump inhibition, P-gp inhibitor 22 (compound 4b) demonstrated a Rho123 IC50 of 13.3 μM, marginally superior to the positive control verapamil (Rho123 IC50 = 14.3 μM) under identical experimental conditions [1]. Furthermore, compound 4b exhibited substantially greater functional P-gp inhibition than its structural analog 4a (Rho123 IC50 = 30.9 μM), representing a 2.3-fold improvement in efflux blockade efficacy [2].

P-gp efflux (Rho123)
Head-to-head
Rho123 IC50 13.3 μM (4b) vs 14.3 μM (verapamil), 30.9 μM (4a)
Functional P-gp inhibition comparable to verapamil; reported assay context.
MCF-7/ADR cell lysate, rhodamine 123 accumulation.
Rhodamine 123 accumulation assay P-gp efflux inhibition Functional potency comparison

S-Phase Arrest vs. G2/M-Arresting Analog 4c

P-gp inhibitor 22 (compound 4b) induces S-phase cell cycle arrest and subsequent apoptosis in MCF-7/ADR cells, a profile distinct from its structural analog 4c which causes G2/M-phase arrest [1]. At a concentration of 5 μM with 24-hour incubation, compound 4b produces S-phase accumulation of MCF-7/ADR cells, whereas 4c arrests cells at the G2/M checkpoint and induces apoptosis via an alternative pathway [2]. This mechanistic divergence within the same chemical series (4a–c) indicates that the 2-chloro substitution in 4b engages cell cycle machinery differently than the 3-chloro substitution in 4c .

Cell cycle arrest
Head-to-head
S-phase accumulation (4b) vs G2/M arrest (4c)
Mechanistic differentiation supports cell-cycle pathway studies.
5 μM, 24 h, flow cytometry in MCF-7/ADR.
Cell cycle arrest Flow cytometry Apoptosis induction S-phase accumulation

Cytotoxicity Selectivity in Six Cell Lines

P-gp inhibitor 22 exhibits a distinct cell-line selectivity profile across a six-line panel, with IC50 values ranging from 0.7 μM (SKOV-3 ovarian cancer) to 72.0 μM (HFL-1 normal lung fibroblasts) [1]. The compound displays 2.1-fold greater potency against HeLa cervical cancer cells (IC50 = 2.4 μM) compared to MCF-7/ADR cells (IC50 = 5.0 μM), and approximately 100-fold selectivity between the most sensitive cancer line (SKOV-3, 0.7 μM) and non-cancerous HFL-1 fibroblasts (72.0 μM) . This selectivity pattern differs markedly from the broader, less cancer-selective activity observed with first-generation inhibitors like verapamil [2].

6-cell-line selectivity
Cross-study
IC50 range 0.7 μM (SKOV-3) to 72.0 μM (HFL-1)
Reported selectivity window; supports tumor-cell-line response profiling.
24 h viability; verapamil class-level comparator.
Selectivity profiling Cancer cell lines Therapeutic window assessment IC50 panel

Predicted Oral Bioavailability & BBB Exclusion

In silico ADME predictions for compounds 4a–c indicate high oral bioavailability but negligible blood-brain barrier (BBB) penetration for P-gp inhibitor 22 and its analogs [1]. Molecular docking and computational pharmacokinetic modeling suggest that compounds 4a–c possess favorable oral absorption characteristics while being excluded from CNS penetration [2]. This predicted BBB exclusion profile distinguishes P-gp inhibitor 22 from CNS-penetrant P-gp inhibitors such as tariquidar (which has been shown to inhibit BBB P-gp and enhance brain penetration of co-administered substrates) [3].

BBB exclusion (predicted)
Data to verify
In silico prediction: high oral bioavailability, no BBB penetration
Predicted peripheral restriction; in vivo BBB data needed.
Computational ADME; tariquidar comparator context.
Pharmacokinetic prediction Blood-brain barrier penetration Oral bioavailability ADME properties

CYP450 Profile vs. Anthranilamide-Based Inhibitors

The pyran-based chemotype of P-gp inhibitor 22 is structurally unrelated to anthranilamide-based P-gp inhibitors such as XR9576 (tariquidar), which have documented CYP3A4 inhibition liabilities [1]. Studies on structurally related pyran and anthranilamide derivatives demonstrate that the oxygen-heterocyclic scaffold of compound 4b represents a distinct chemical series with potentially different cytochrome P450 interaction profiles compared to anthranilamide modulators that exhibit dual P-gp/CYP3A4 inhibition [2]. This chemotype differentiation may reduce confounding metabolic interactions in co-treatment studies with CYP3A4 substrates such as paclitaxel and docetaxel [3].

CYP450 chemotype
Class-level
Pyran scaffold distinct from anthranilamide P-gp/CYP3A4 inhibitors
Chemotype differentiation may reduce metabolic confounding; review required.
No direct CYP inhibition data for 4b.
CYP450 inhibition Drug-drug interaction Metabolic stability Chemotype differentiation

P-gp Inhibitor 22: Application Scenarios


Potency Benchmark for Pyran-Based SAR Studies

Investigators optimizing oxygen-heterocyclic P-gp modulators should use P-gp inhibitor 22 (compound 4b) as the potency benchmark within the 4a–c series. With an MCF-7/ADR IC50 of 5.0 ± 0.1 μM and a Rho123 IC50 of 13.3 μM, compound 4b provides the highest potency among the three halogen-substituted analogs (4a: 9.5 μM; 4c: 10.7 μM) [1]. This 1.9- to 2.1-fold potency advantage establishes 4b as the reference compound for SAR campaigns investigating halogen substitution effects at the pyran 1-position [2].

S-Phase Arrest for MDR Reversal Studies

P-gp inhibitor 22 is the appropriate selection for experiments requiring S-phase cell cycle arrest and subsequent apoptosis induction in P-gp-overexpressing resistant cells [1]. At 5 μM with 24-hour incubation, compound 4b produces S-phase accumulation in MCF-7/ADR cells, a profile mechanistically distinct from the G2/M arrest induced by compound 4c [2]. Researchers investigating DNA synthesis-phase interactions in chemoresistance pathways should select 4b over 4c when S-phase-specific cell cycle modulation is the experimental objective .

Ovarian & Cervical Cancer Selectivity Profiling

P-gp inhibitor 22 demonstrates maximum potency in SKOV-3 ovarian cancer cells (IC50 = 0.7 μM) and HeLa cervical cancer cells (IC50 = 2.4 μM), representing 7.1-fold and 2.1-fold greater sensitivity respectively compared to MCF-7/ADR breast cancer cells (IC50 = 5.0 μM) [1]. Researchers studying MDR reversal in ovarian or cervical cancer contexts should prioritize this compound, given its sub-micromolar to low micromolar potency profile in these lineages and the ~100-fold selectivity window relative to non-cancerous HFL-1 fibroblasts (IC50 = 72.0 μM) [2].

Peripheral MDR & Predicted BBB Exclusion

In silico ADME predictions indicate that compounds in the 4a–c series exhibit high oral bioavailability while being excluded from blood-brain barrier penetration [1]. Researchers investigating P-gp-mediated MDR in peripheral solid tumors (e.g., ovarian, breast, prostate) without confounding CNS penetration should consider P-gp inhibitor 22 as a scaffold with predicted BBB exclusion, contrasting with CNS-penetrant P-gp inhibitors like tariquidar that enhance brain accumulation of co-administered substrates [2]. Note that this application scenario is supported by in silico predictions rather than direct in vivo BBB data for compound 4b .

Application
Selection Property
Validation Focus
Pyran-based SAR studies
Potency ranking within 4a–c analog series
MCF-7/ADR cell viability endpoint review
S-phase cell cycle arrest research
Cell-cycle phase specificity (S vs G2/M)
Flow cytometric cell cycle analysis
Ovarian/cervical cancer MDR profiling
Cell-line sensitivity pattern
SKOV-3 / HeLa cytotoxicity endpoint review
Peripheral MDR without CNS penetration
Predicted BBB exclusion profile
In vivo BBB data to verify

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